molecular formula C18H11F B3336797 6-Fluorochrysene CAS No. 3799-55-1

6-Fluorochrysene

Cat. No.: B3336797
CAS No.: 3799-55-1
M. Wt: 246.3 g/mol
InChI Key: JBHMYABKQWIXDE-UHFFFAOYSA-N
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Description

6-Fluorochrysene is a fluorinated derivative of chrysene, a polycyclic aromatic hydrocarbon. The chemical formula for this compound is C18H11F, and it has a molecular weight of 246.287 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Fluorochrysene can be synthesized through regiospecific fluorination of polycyclic aromatic hydrocarbons. One common method involves the Julia-Kocienski olefination followed by oxidative photocyclization . This process typically requires specific reagents and conditions, such as the use of fluorinating agents and controlled reaction environments to ensure the desired substitution pattern.

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, scaled up to accommodate larger quantities. This involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Fluorochrysene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove fluorine or other substituents, leading to simpler hydrocarbons.

    Substitution: This reaction can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as nucleophiles (e.g., sodium methoxide) under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroquinones, while substitution reactions can produce various fluorinated aromatic compounds.

Scientific Research Applications

6-Fluorochrysene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 6-Fluorochrysene exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. This can lead to changes in the compound’s binding affinity to biological targets, such as enzymes or receptors, and alter its overall biological activity .

Comparison with Similar Compounds

  • 1-Fluoronaphthalene
  • 2-Fluorofluorene
  • 5-Fluoroacenaphthylene
  • 2-Fluorophenanthrene
  • 3-Fluorophenanthrene
  • 3-Fluorofluoranthene
  • 1-Fluoropyrene
  • 2-Fluorochrysene
  • 3-Fluorochrysene
  • 9-Fluorobenzo[k]fluoranthene

Uniqueness: 6-Fluorochrysene is unique due to its specific fluorine substitution pattern, which can significantly alter its chemical and physical properties compared to its non-fluorinated analog, chrysene

Properties

IUPAC Name

6-fluorochrysene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHMYABKQWIXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292063
Record name 6-fluorochrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3799-55-1
Record name NSC80184
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-fluorochrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-FLUOROCHRYSENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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